Cas no 69433-63-2 (1-(5-methyl-1H-pyrazol-3-yl)propan-2-ol)
1-(5-methyl-1H-pyrazol-3-yl)propan-2-ol Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrazole-3-ethanol,a,5-dimethyl-
- 1-(5-methyl-1H-pyrazol-3-yl)propan-2-ol
- AC1L7A03
- NSC327143
- NSC-327143
- EN300-1825929
- 69433-63-2
- DTXSID80318175
-
- Inchi: 1S/C7H12N2O/c1-5-3-7(9-8-5)4-6(2)10/h3,6,10H,4H2,1-2H3,(H,8,9)
- InChI Key: KYCMNNIDFRQYSG-UHFFFAOYSA-N
- SMILES: OC(C)CC1C=C(C)NN=1
Computed Properties
- Exact Mass: 140.09506
- Monoisotopic Mass: 140.095
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 108
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 48.9Ų
Experimental Properties
- Density: 1.126
- Boiling Point: 306.2°Cat760mmHg
- Flash Point: 139°C
- Refractive Index: 1.543
- PSA: 48.91
- LogP: 0.64140
1-(5-methyl-1H-pyrazol-3-yl)propan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1825929-0.05g |
1-(5-methyl-1H-pyrazol-3-yl)propan-2-ol |
69433-63-2 | 0.05g |
$1129.0 | 2023-09-19 | ||
| Enamine | EN300-1825929-0.1g |
1-(5-methyl-1H-pyrazol-3-yl)propan-2-ol |
69433-63-2 | 0.1g |
$1183.0 | 2023-09-19 | ||
| Enamine | EN300-1825929-0.25g |
1-(5-methyl-1H-pyrazol-3-yl)propan-2-ol |
69433-63-2 | 0.25g |
$1235.0 | 2023-09-19 | ||
| Enamine | EN300-1825929-0.5g |
1-(5-methyl-1H-pyrazol-3-yl)propan-2-ol |
69433-63-2 | 0.5g |
$1289.0 | 2023-09-19 | ||
| Enamine | EN300-1825929-1.0g |
1-(5-methyl-1H-pyrazol-3-yl)propan-2-ol |
69433-63-2 | 1g |
$1343.0 | 2023-06-03 | ||
| Enamine | EN300-1825929-2.5g |
1-(5-methyl-1H-pyrazol-3-yl)propan-2-ol |
69433-63-2 | 2.5g |
$2631.0 | 2023-09-19 | ||
| Enamine | EN300-1825929-5.0g |
1-(5-methyl-1H-pyrazol-3-yl)propan-2-ol |
69433-63-2 | 5g |
$3894.0 | 2023-06-03 | ||
| Enamine | EN300-1825929-10.0g |
1-(5-methyl-1H-pyrazol-3-yl)propan-2-ol |
69433-63-2 | 10g |
$5774.0 | 2023-06-03 | ||
| Enamine | EN300-1825929-1g |
1-(5-methyl-1H-pyrazol-3-yl)propan-2-ol |
69433-63-2 | 1g |
$1343.0 | 2023-09-19 | ||
| Enamine | EN300-1825929-5g |
1-(5-methyl-1H-pyrazol-3-yl)propan-2-ol |
69433-63-2 | 5g |
$3894.0 | 2023-09-19 |
1-(5-methyl-1H-pyrazol-3-yl)propan-2-ol Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
Additional information on 1-(5-methyl-1H-pyrazol-3-yl)propan-2-ol
Comprehensive Overview of 1-(5-methyl-1H-pyrazol-3-yl)propan-2-ol (CAS No. 69433-63-2): Properties, Applications, and Industry Insights
1-(5-methyl-1H-pyrazol-3-yl)propan-2-ol (CAS No. 69433-63-2) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique molecular structure. This pyrazole derivative features a 5-methyl-1H-pyrazole core linked to a propan-2-ol side chain, offering versatile reactivity for synthetic applications. Researchers are increasingly exploring its potential as a building block for drug discovery, particularly in developing kinase inhibitors and anti-inflammatory agents.
The compound's hydrogen bonding capacity and moderate lipophilicity make it valuable for optimizing drug-like properties in medicinal chemistry. Recent studies highlight its role in creating bioactive molecules targeting metabolic disorders, aligning with current industry focus on diabetes and obesity therapeutics. The methyl group at the 5-position enhances stability while the hydroxyl functionality provides a handle for further derivatization, explaining its popularity in structure-activity relationship studies.
In material science, 69433-63-2 demonstrates potential as a ligand precursor for catalytic systems. Its balanced electronic properties enable coordination with transition metals, relevant to green chemistry initiatives seeking sustainable catalysts. The compound's thermal stability (decomposition >200°C) suits high-temperature applications, addressing growing demand for heat-resistant additives in polymer engineering.
Analytical characterization of 1-(5-methyl-1H-pyrazol-3-yl)propan-2-ol typically involves NMR spectroscopy (showing characteristic peaks at δ 2.25 for methyl and δ 4.85 for hydroxyl protons) and mass spectrometry (m/z 140 base peak). HPLC methods with C18 reverse-phase columns achieve >95% purity, crucial for pharmaceutical applications where impurity profiles impact biological activity. These analytical protocols respond to industry demands for quality control standards in fine chemical production.
Environmental considerations for 69433-63-2 include its moderate biodegradability (OECD 301D: 60% in 28 days) and low bioaccumulation potential (logPow 1.2). These properties position it favorably compared to persistent organic pollutants, aligning with green chemistry principles increasingly prioritized by regulatory bodies. Proper handling requires standard organic laboratory precautions, with recommended personal protective equipment including nitrile gloves and safety goggles.
The synthesis of 1-(5-methyl-1H-pyrazol-3-yl)propan-2-ol typically proceeds via cyclocondensation of hydrazine derivatives with β-keto esters, followed by reductive amination. Recent process optimization efforts focus on atom economy and catalyst recycling, reducing E-factors to <3 - a significant improvement addressing pharmaceutical industry sustainability goals. Alternative routes employing biocatalysis are under investigation to further minimize environmental impact.
Market analysis indicates growing demand for 69433-63-2, particularly in Asia-Pacific regions where pharmaceutical outsourcing thrives. The compound's cost-effectiveness compared to similar heterocyclic alcohols contributes to its adoption in generic drug development. Current research explores its utility in proteolysis-targeting chimeras (PROTACs), a cutting-edge therapeutic modality, demonstrating its relevance in modern drug discovery paradigms.
Storage recommendations for 1-(5-methyl-1H-pyrazol-3-yl)propan-2-ol emphasize moisture-sensitive handling (desiccator storage at 2-8°C) to prevent degradation. Technical grade material typically exhibits >90% purity, while pharmaceutical grade requires >99% purity with stringent heavy metal limits (<10 ppm). These specifications cater to diverse industrial needs from bulk chemical applications to precision medicine requirements.
Emerging applications include use as a flavor precursor in food chemistry, where its thermal degradation produces pleasant aromatic compounds. This aligns with consumer trends toward clean-label ingredients and natural flavor enhancers. Additionally, its low toxicity profile (LD50 >2000 mg/kg oral rat) makes it suitable for investigations in consumer product formulations, though comprehensive safety assessments remain ongoing.
Patent landscape analysis reveals increasing intellectual property activity surrounding 69433-63-2 derivatives, particularly in cancer immunotherapy and neuroprotective agents. The compound's versatility enables scaffold hopping strategies important for circumventing existing patents - a critical consideration in today's competitive pharmaceutical market. Recent filings demonstrate innovative uses in bioconjugation chemistry for antibody-drug conjugates.
From a regulatory perspective, 1-(5-methyl-1H-pyrazol-3-yl)propan-2-ol is not currently listed in major chemical control inventories, though manufacturers should monitor evolving REACH regulations and FDA guidance on impurity controls. Its non-hazardous classification under GHS simplifies logistics compared to many specialty chemicals, reducing compliance costs for end-users.
Future research directions likely include exploration of continuous flow chemistry approaches for scaled production and development of chiral variants for stereoselective applications. The compound's structural features suggest potential in supramolecular chemistry as a hydrogen bond donor, an area gaining traction in materials science. These developments position 69433-63-2 as a compound with both current utility and future potential across multiple scientific disciplines.
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